![molecular formula C17H17N3OS B2941020 (2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone CAS No. 1172056-03-9](/img/structure/B2941020.png)
(2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone
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Overview
Description
Indole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in the development of new drugs .
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including transition metal catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis
Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . This structure is a key component of many biologically active compounds .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can be used in the synthesis of various antimicrobial agents .Physical And Chemical Properties Analysis
Indole itself is a crystalline solid that is highly soluble in water and other polar solvents . The physical and chemical properties of specific indole derivatives would depend on their particular structures.Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "(2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For instance, a study detailed the synthesis of new pyridine derivatives, revealing variable and modest activity against bacteria and fungi. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Properties
Research into indolinone incorporated with thiosemicarbazone, thiazole, and piperidinosulfonyl moieties has shown promising anticonvulsant activities. The study conducted in vivo screenings and toxicity studies, indicating the efficacy of these compounds in seizure management, thereby suggesting a potential application in treating neurological disorders (Fayed et al., 2021).
Structural Characterization and Analysis
Another aspect of scientific research applications involves structural characterization and analysis to understand the properties and potential uses of these compounds better. For example, the structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle provided insights into the molecular structure, stability, and intermolecular interactions, which are crucial for designing drugs with optimized efficacy and reduced side effects (Prasad et al., 2018).
Molecular Docking Studies
Molecular docking studies are essential in predicting how compounds interact with biological targets, which is vital for drug development. Synthesis, spectral characterization, DFT, and docking studies of thiazolyl and thiophenyl methanones have provided valuable insights into their antibacterial activity, illustrating the process of identifying new therapeutic agents (Shahana & Yardily, 2020).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , and piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of action
Piperidine derivatives also show a broad range of biological activities .
Biochemical pathways
Indole and piperidine derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of action
Given the broad range of biological activities of indole and piperidine derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Given the wide range of biological activities of indole derivatives, there is ongoing interest in synthesizing new compounds and exploring their potential uses . This includes the development of new antibacterial agents and the investigation of their antiviral , anti-inflammatory , and anticancer properties.
properties
IUPAC Name |
[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(20-8-4-1-5-9-20)15-11-22-16(19-15)14-10-12-6-2-3-7-13(12)18-14/h2-3,6-7,10-11,18H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPMYUDPIJNGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone |
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